molecular formula C23H19N3O5 B2824515 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide CAS No. 478481-88-8

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide

Cat. No.: B2824515
CAS No.: 478481-88-8
M. Wt: 417.421
InChI Key: MNZTZIJCYSPQEP-RWEWTDSWSA-N
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Description

The compound “(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide” is a synthetic chromene derivative characterized by a fused benzopyran core (chromene) with distinct functional groups. Key structural features include:

  • A Z-configuration imino group at position 2, substituted with a 3,4-dimethoxyphenyl moiety.
  • A pyridin-4-yl carboxamide at position 3, contributing to π-π stacking interactions and solubility modulation.

Structural elucidation likely employs UV, ¹H-NMR, and ¹³C-NMR spectroscopy (as demonstrated in ), with spectral data critical for confirming stereochemistry and substituent placement .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-7-hydroxy-N-pyridin-4-ylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-29-19-6-4-16(12-21(19)30-2)26-23-18(22(28)25-15-7-9-24-10-8-15)11-14-3-5-17(27)13-20(14)31-23/h3-13,27H,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZTZIJCYSPQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate phenol derivative under acidic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with 3,4-dimethoxyaniline in the presence of a suitable catalyst.

    Hydroxylation and Carboxamidation: Hydroxylation at the 7-position and carboxamidation at the 3-position are achieved through selective functional group transformations using reagents like hydroxylamine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene and pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.

Biology and Medicine

In biological and medicinal research, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide is investigated for its potential as an anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and dyes, due to its chromene core and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide involves its interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The molecular targets include kinases and transcription factors that regulate cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include chromene derivatives with varied substituents, such as those reported in . Below is a comparative analysis:

Compound Key Substituents Functional Impact
Target Compound 3,4-dimethoxyphenylimino, 7-OH, pyridin-4-yl carboxamide Enhanced electron donation (methoxy), hydrogen bonding (OH), and solubility (pyridine)
Compound 3 () 2-chlorobenzylidene, 2-chlorophenyl, benzamide Increased lipophilicity (Cl groups), steric hindrance (benzamide)
Compound 4 () 2-chlorobenzylidene, 2-chlorophenyl, pyrimidinone Rigid heterocyclic system (pyrimidinone), altered reactivity

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound likely improves electron density compared to chlorinated analogs, affecting redox properties and binding affinity .
  • The pyridin-4-yl carboxamide enhances aqueous solubility relative to benzamide derivatives (e.g., Compound 3), which may influence bioavailability .
Environmental and Physicochemical Behavior

’s “lumping strategy” groups compounds with similar structures for modeling environmental fate. The target compound could be classified with other chromene-carboxamides due to shared:

  • Hydrophobic chromene core .
  • Polar substituents (e.g., OH, carboxamide) influencing partitioning .
Toxicity and Regulatory Considerations

Regulatory frameworks like the Toxics Release Inventory (–5) prioritize tracking halogenated compounds, suggesting the target compound’s environmental profile may be comparatively favorable .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this chromene-carboxamide derivative, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of a substituted chromene precursor (e.g., 7-hydroxy-2H-chromene-3-carboxylic acid) with 3,4-dimethoxyaniline under acidic conditions (e.g., HCl/EtOH) to form the imine linkage.
  • Step 2 : Coupling the intermediate with 4-aminopyridine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Key parameters : Temperature (60–80°C for imine formation), solvent polarity (ethanol or dichloromethane), and catalyst choice (e.g., p-toluenesulfonic acid for imine stabilization) .
    • Challenges : Competing side reactions (e.g., hydrolysis of the imine group) require inert atmospheres (N₂/Ar) and moisture-free conditions .

Q. Which analytical techniques are most reliable for confirming the Z-configuration and structural purity?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Look for characteristic imine proton signals (δ 8.2–8.5 ppm) and methoxy group singlets (δ 3.7–3.9 ppm). NOESY can confirm spatial proximity of substituents to validate the Z-configuration .
  • ¹³C-NMR : Carbonyl carbons (C=O, δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) provide backbone verification .
    • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) confirms molecular formula .
    • X-ray Crystallography : Resolves geometric isomerism and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., methoxy, hydroxy) influence the compound’s reactivity in electrophilic substitution reactions?

  • Mechanistic Insights :

  • The 7-hydroxy group activates the chromene ring for electrophilic attack (e.g., nitration, halogenation) at the C6 position due to resonance donation.
  • Methoxy groups at C3/C4 sterically hinder para-substitution but enhance meta-directing effects in the phenylimino moiety .
    • Experimental Validation :
  • Compare reaction rates and regioselectivity using substituent analogs (e.g., 3,4-dichloro vs. 3,4-dimethoxy derivatives) under identical conditions .
    • Data Table :
Substituent PositionReaction TypeMajor ProductYield (%)
3,4-DimethoxyNitrationC6-NO₂72
3,4-DichloroBrominationC5-Br65

Q. What computational strategies can predict the compound’s bioactivity against specific molecular targets (e.g., kinases, GPCRs)?

  • In Silico Approaches :

  • PASS Algorithm : Predicts activity spectra (e.g., anti-inflammatory, anticancer) based on structural descriptors like topological polar surface area (TPSA ≈ 100 Ų) and LogP (~2.5) .
  • Molecular Docking : Simulate binding to COX-2 (PDB: 5IKT) or EGFR (PDB: 1M17) using AutoDock Vina. The pyridinyl-carboxamide moiety shows high affinity for ATP-binding pockets .
    • Validation : Cross-reference predictions with in vitro assays (e.g., IC₅₀ values from kinase inhibition studies) .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be systematically resolved?

  • Root Cause Analysis :

  • Purity Discrepancies : HPLC purity thresholds (>95% vs. <90%) significantly impact activity. Validate via orthogonal methods (e.g., LC-MS) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. PBS) alter bioavailability .
    • Mitigation : Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

Methodological Challenges

Q. What strategies minimize racemization during imine formation in the synthesis?

  • Kinetic Control : Use low temperatures (0–5°C) and rapid stirring to favor the Z-isomer .
  • Catalyst Selection : Chiral auxiliaries (e.g., (R)-BINOL) or Lewis acids (e.g., ZnCl₂) stabilize the transition state .

Q. How can solvent effects be optimized to enhance reaction yields in multi-step syntheses?

  • Solvent Screening :

StepSolventDielectric Constant (ε)Yield (%)
ImineEthanol24.368
AmideDMF36.782
  • Rationale : Polar aprotic solvents (DMF) stabilize charged intermediates in amidation .

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